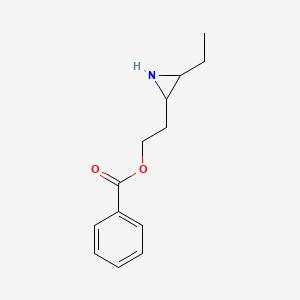
2,6-Dimethyl-4-hydrazinoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
2,6-Dimethyl-4-hydrazinoquinoline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dimethyl-4-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce hydrazino groups into aromatic compounds.
Biology: It is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biochemical effects . The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2,6-Dimethyl-4-hydrazinoquinoline hydrochloride can be compared with other hydrazinoquinoline derivatives, such as:
- 2,4-Dimethyl-6-hydrazinoquinoline
- 2,6-Dimethyl-3-hydrazinoquinoline
- 2,6-Dimethyl-5-hydrazinoquinoline
These compounds share similar structural features but differ in the position of the hydrazino group. The unique positioning of the hydrazino group in this compound gives it distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14ClN3 |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-3-4-10-9(5-7)11(14-12)6-8(2)13-10;/h3-6H,12H2,1-2H3,(H,13,14);1H |
Clé InChI |
RNUZWWWRTRLRCI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(N=C2C=C1)C)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,6-Trichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11883683.png)





![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)
![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)






